molecular formula C9H13ClFN3 B2616375 1-(3-Fluoropyridin-4-yl)piperazine hydrochloride CAS No. 2155852-73-4

1-(3-Fluoropyridin-4-yl)piperazine hydrochloride

Cat. No.: B2616375
CAS No.: 2155852-73-4
M. Wt: 217.67
InChI Key: QDBUTHGQZWCPGF-UHFFFAOYSA-N
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Description

1-(3-Fluoropyridin-4-yl)piperazine hydrochloride is a fluorinated piperazine derivative serving as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. The core 1-(3-Fluoropyridin-4-yl)piperazine structure is characterized by the molecular formula C9H12FN3 and a molecular weight of 181.21 g/mol for the freebase . This compound is part of a class of arylpiperazines , which are frequently employed in the design of biologically active molecules and are found in several FDA-approved therapeutics . Its primary research application lies in its role as a key precursor for the synthesis of more complex molecules. Specifically, fluorinated pyridinylpiperazines like this one are utilized in the development of potential MAO-B (Monoamine Oxidase B) ligands . MAO-B is a target of significant interest in the study of neurodegenerative diseases such as Parkinson's and Alzheimer's . Researchers value this compound for its structural features that may contribute to enhanced metabolic stability and pharmacokinetic properties in candidate molecules . The synthetic incorporation of the piperazine moiety is often achieved via methods such as Buchwald-Hartwig coupling or nucleophilic aromatic substitution, highlighting its utility as a versatile synthon . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(3-fluoropyridin-4-yl)piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3.ClH/c10-8-7-12-2-1-9(8)13-5-3-11-4-6-13;/h1-2,7,11H,3-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBUTHGQZWCPGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=NC=C2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Fluoropyridin-4-yl)piperazine hydrochloride typically involves the reaction of piperazine with 3-fluoropyridine under specific conditions. One common method includes the use of Buchwald–Hartwig amination, where piperazine is reacted with 3-fluoropyridine in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3-Fluoropyridin-4-yl)piperazine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Fluoropyridin-4-yl)piperazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Fluoropyridin-4-yl)piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, piperazine derivatives are known to act as receptor modulators, influencing the activity of neurotransmitter receptors in the brain . The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperazine Derivatives

Compound Name Substituent(s) Key Structural Features Biological Relevance
1-(3-Chlorophenyl)piperazine HCl 3-Cl on phenyl Chlorine enhances lipophilicity Serotonin receptor modulation
HBK15 (HBK series) 2-Cl-6-methylphenoxy, 2-methoxyphenyl Bulky phenoxy groups CNS activity (receptor subtype selectivity)
ML267 3-chloro-5-(trifluoromethyl)pyridinyl Trifluoromethyl enhances stability Bacterial enzyme inhibition
1-(4-Methoxypyridin-2-yl)piperazine 4-methoxy on pyridine Methoxy improves solubility Antimicrobial activity
Target Compound 3-F on pyridine Fluorine increases electronegativity Hypothesized enhanced receptor binding

Key Observations :

  • Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity may improve metabolic stability and binding affinity compared to chlorine in analogs like 1-(3-chlorophenyl)piperazine HCl .
  • Pyridine vs. Phenyl : Pyridine-based derivatives (e.g., ML267) often exhibit distinct electronic properties and solubility profiles compared to phenyl-substituted analogs, influencing pharmacokinetics .

Receptor Selectivity (5-HT1A/5-HT1B)

Piperazines with aryl substitutions demonstrate varying receptor subtype selectivity:

  • 1-(m-Trifluoromethylphenyl)piperazine : 65-fold selectivity for 5-HT1B receptors .
  • 1-(3-Chlorophenyl)piperazine : Mixed effects on sympathetic nerve discharge (SND), suggesting variable 5-HT1B activity .
  • Target Compound : The 3-fluoropyridinyl group may enhance selectivity for 5-HT1A receptors due to fluorine’s electron-withdrawing effects, though experimental validation is needed.

Antimicrobial Activity

Piperazine derivatives with substituted phenyl groups (e.g., 4-chlorophenyl or 4-methylphenyl) exhibit moderate to excellent activity against Gram-positive and Gram-negative bacteria (Table 2) .

Table 2: Antimicrobial Activity of Selected Piperazines

Compound Zone of Inhibition (mm) Against S. aureus Zone Against P. aeruginosa
1-(4-Chlorophenyl)-1-propylpiperazine 24 (excellent) 18 (moderate)
1-(4-Methylphenyl)-1-propylpiperazine 16 (moderate) 22 (excellent)
Target Compound Hypothesized: 20–25 Hypothesized: 15–20

Physical Properties

  • Melting Points : Chlorophenyl analogs (e.g., 1-(4-chlorophenyl)piperazine HCl) melt at ~200°C, while triazole-containing derivatives (e.g., compound 3d) melt at 146–148°C .
  • Solubility : Fluorinated pyridines generally exhibit higher aqueous solubility than chlorophenyl derivatives due to polar interactions .

Biological Activity

1-(3-Fluoropyridin-4-yl)piperazine hydrochloride is a chemical compound characterized by its molecular formula C9H13ClFN3C_9H_{13}ClFN_3. It is a salt formed from the combination of 1-(3-fluoropyridin-4-yl)piperazine and hydrochloric acid. This compound is notable for its potential biological activities, particularly in the context of drug development and therapeutic applications.

Structural Characteristics

The core structure of this compound consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, attached to a fluorinated pyridine ring. This structural configuration is common among many bioactive molecules, allowing for interactions with various biological targets, including ion channels and receptors.

Biological Activity Overview

Research indicates that piperazine derivatives, including this compound, may exhibit significant biological activities. These include:

  • Ion Channel Modulation : Piperazine compounds can interact with ion channels, which are crucial for numerous physiological processes. Studies suggest that certain piperazine derivatives can modulate the activity of specific ion channels, potentially influencing pain pathways and other neurological functions.
  • Receptor Binding : The compound may serve as a ligand for various receptors. Understanding its interaction with these receptors could lead to the development of new therapeutic agents targeting conditions such as pain and anxiety.

Case Study 1: Antinociceptive Activity

A study on piperazine derivatives demonstrated their potential as dual-action compounds targeting both sigma-1 and histamine H3 receptors. The findings indicated that these compounds could enhance opioid analgesia, suggesting that this compound might have similar properties .

Table 1: Summary of Antinociceptive Effects

CompoundReceptor TargetEffectReference
Compound 5σ1RAntinociceptive
Compound 11H3RAntinociceptive

Case Study 2: Inhibition of PHGDH

In another study focusing on inhibitors of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in serine biosynthesis implicated in cancer metabolism, piperazine derivatives were evaluated for their inhibitory effects. The results showed that certain piperazine-based compounds displayed potent inhibition against PHGDH, indicating potential applications in oncology .

Table 2: Inhibition Potency of Piperazine Derivatives

CompoundIC50 (µM)Target EnzymeReference
Compound A14.1PHGDH
Compound B15.3PHGDH

Pharmacological Implications

The biological activities exhibited by this compound suggest several pharmacological implications:

  • Pain Management : The ability to modulate sigma receptors may position this compound as a candidate for enhancing pain management therapies.
  • Cancer Therapeutics : Given its potential role in inhibiting key metabolic enzymes like PHGDH, this compound could be further explored in cancer treatment strategies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and coupling reagents for preparing 1-(3-Fluoropyridin-4-yl)piperazine hydrochloride?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, 1-(pyridin-4-yl)piperazine derivatives are synthesized using coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) in THF or dichloromethane (DCM) under reflux (40–70°C). Post-reaction purification via reversed-phase chromatography (e.g., 0–50% acetonitrile/water with 0.1% TFA) ensures high purity . For fluoropyridinyl derivatives, Sonogashira coupling or direct fluorination of pyridine precursors may be employed. Validate reaction progress using TLC and characterize intermediates via 1H^1H/13C^13C-NMR and HRMS .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Confirm regiochemistry of the fluoropyridinyl group (e.g., 1H^1H-NMR shifts at δ 8.12–8.18 ppm for pyridine protons) and piperazine backbone integration .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 328.1597 for related derivatives) .
  • HPLC/LC-MS : Assess purity (>95%) using C18 columns and gradient elution with TFA modifiers .

Q. What are the recommended storage and handling protocols for this compound?

  • Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). Use desiccants to prevent hygroscopic degradation. Handle in fume hoods with PPE (gloves, lab coat, goggles) to avoid inhalation or skin contact. Avoid static discharge by grounding equipment .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing fluoropyridinyl-piperazine derivatives?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction energetics and transition states. Use reaction path search algorithms (e.g., GRRM or AFIR) to identify low-energy pathways. Validate predictions with experimental kinetics (e.g., Arrhenius plots) and adjust parameters like solvent polarity (THF vs. DMF) or temperature (40–70°C) to enhance yield . For fluorinated analogs, simulate substituent effects on electronic density and steric hindrance .

Q. How do environmental factors (pH, temperature) influence the stability and bioactivity of this compound?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate the compound in buffers (pH 3–9) at 37°C for 24–72 hours. Monitor degradation via HPLC; fluoropyridinyl groups may hydrolyze under acidic conditions (pH < 4) .
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures (>150°C typical for hydrochloride salts) .
  • Bioactivity : Test receptor-binding affinity (e.g., serotonin or dopamine receptors) under varying pH/temperature using radioligand assays. Adjust assay buffers (e.g., PBS vs. Tris-HCl) to mimic physiological conditions .

Q. How can researchers resolve contradictions in reported biological activity data for fluoropyridinyl-piperazine derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare IC50_{50} values across studies, normalizing for assay conditions (e.g., cell lines, incubation times). For example, discrepancies in kinase inhibition may arise from ATP concentration differences .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified fluoropyridinyl substituents (e.g., 2-F vs. 3-F) and test in parallel under standardized conditions .
  • Docking Studies : Use cryo-EM or X-ray crystallography data (if available) to model ligand-receptor interactions. Software like AutoDock Vina can predict binding poses and explain potency variations .

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